1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide
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Description
1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining acid-base balance in the body and is involved in various physiological and pathological processes .
Mode of Action
The compound interacts with its target, the Carbonic Anhydrase-II enzyme, by binding directly to the active site residues of the enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in the compound contributes to its overall activity . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , offering various types of binding to the target enzyme .
Biochemical Pathways
The compound affects the biochemical pathway involving the Carbonic Anhydrase-II enzyme. By inhibiting this enzyme, it disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a critical process in maintaining pH balance and transporting carbon dioxide out of tissues .
Pharmacokinetics
The 1,2,3-triazoles are known for their chemical and biological stability , which could potentially contribute to their pharmacokinetic properties.
Result of Action
The compound exhibits moderate inhibitory potential against the Carbonic Anhydrase-II enzyme . This inhibition can disrupt the normal function of the enzyme, potentially affecting processes such as fluid secretion, respiration, and pH regulation .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the synthesis of 1,2,3-triazole analogs has been achieved in an aqueous medium , suggesting that the compound might be stable and active in aqueous environments.
Biochemical Analysis
Biochemical Properties
The compound 1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide has shown potential as an inhibitor of the carbonic anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in this compound has contributed to its overall activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves direct binding with the active site residues of the carbonic anhydrase-II enzyme . This binding interaction leads to the inhibition of the enzyme, thereby exerting its effects at the molecular level .
Properties
IUPAC Name |
1-phenyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-24(23,14-15-7-3-1-4-8-15)20-17(13-21-18-11-12-19-21)16-9-5-2-6-10-16/h1-12,17,20H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTIMNCMXBIGLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.